molecular formula C16H22N2O5 B13962190 6-[[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]oxy]-3-pyridinecarboxylic acid CAS No. 1224449-35-7

6-[[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]oxy]-3-pyridinecarboxylic acid

Cat. No.: B13962190
CAS No.: 1224449-35-7
M. Wt: 322.36 g/mol
InChI Key: QFGQVJWMKQPZIM-UHFFFAOYSA-N
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Description

6-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)pyridine-3-carboxylic acid is a complex organic compound that features a piperidine ring, a pyridine ring, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)pyridine-3-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to modify the pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents such as sodium hydride (NaH) or organometallic reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

6-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The Boc protecting group can be removed under acidic conditions to reveal the active amine, which can then interact with its molecular target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(1-(Tert-butoxycarbonyl)piperidin-4-yloxy)pyridine-3-carboxylic acid is unique due to its specific combination of functional groups and rings, which provide it with distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in medicinal chemistry and chemical biology .

Properties

CAS No.

1224449-35-7

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

IUPAC Name

6-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxypyridine-3-carboxylic acid

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-8-6-12(7-9-18)22-13-5-4-11(10-17-13)14(19)20/h4-5,10,12H,6-9H2,1-3H3,(H,19,20)

InChI Key

QFGQVJWMKQPZIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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